molecular formula C24H32N2O2 B5094420 (1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B5094420
M. Wt: 380.5 g/mol
InChI Key: SLVFURBPXFIZRP-PKTZIBPZSA-N
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Description

(1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenoxyethyl group: This step may involve nucleophilic substitution reactions.

    Methylation of the amino group: This can be done using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyethyl group.

    Reduction: Reduction reactions could be used to modify the spirocyclic core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with biological macromolecules or its potential as a biochemical probe.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.

Industry

In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol analogs: Compounds with similar spirocyclic structures and functional groups.

    Other spirocyclic compounds: Molecules with different substituents but similar core structures.

Uniqueness

The uniqueness of (1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its specific combination of functional groups and its potential biological activity, which might differ from other similar compounds.

Properties

IUPAC Name

(1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-17-14-18(2)16-19(15-17)28-13-12-26(3)22-20-6-4-5-7-21(20)24(23(22)27)8-10-25-11-9-24/h4-7,14-16,22-23,25,27H,8-13H2,1-3H3/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVFURBPXFIZRP-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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